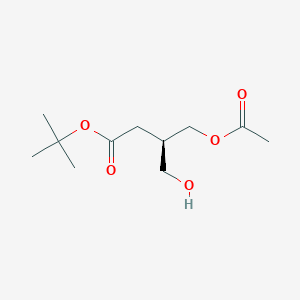
1-(2-(Triethoxysilyl)ethyl)aziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Triethoxysilyl)ethyl)aziridine: is an organosilicon compound with the molecular formula C10H23NO3Si. It is a derivative of aziridine, a three-membered nitrogen-containing ring, and contains a triethoxysilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-(Triethoxysilyl)ethyl)aziridine can be synthesized through the reaction of aziridine with triethoxysilane in the presence of a catalyst. The reaction typically involves the nucleophilic attack of the aziridine nitrogen on the silicon atom of triethoxysilane, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Triethoxysilyl)ethyl)aziridine undergoes various chemical reactions, including:
Ring-opening reactions: The strained aziridine ring can be opened by nucleophiles, leading to the formation of different products depending on the nucleophile used.
Substitution reactions: The triethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids or bases can facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, ring-opening with an amine nucleophile would yield a different product compared to ring-opening with an alcohol .
Aplicaciones Científicas De Investigación
1-(2-(Triethoxysilyl)ethyl)aziridine has several scientific research applications, including:
Materials Science: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Organic Synthesis: The compound’s reactivity makes it useful in the synthesis of complex organic molecules.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for biologically active compounds.
Mecanismo De Acción
The mechanism by which 1-(2-(Triethoxysilyl)ethyl)aziridine exerts its effects involves the reactivity of the aziridine ring and the triethoxysilyl group. The aziridine ring’s strain makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. The triethoxysilyl group can participate in further functionalization, enabling the compound to interact with different molecular targets and pathways .
Comparación Con Compuestos Similares
1-(2-(Trimethoxysilyl)ethyl)aziridine: Similar to 1-(2-(Triethoxysilyl)ethyl)aziridine but with methoxy groups instead of ethoxy groups.
Uniqueness: this compound is unique due to the presence of the triethoxysilyl group, which imparts additional reactivity and potential for functionalization compared to other aziridine derivatives .
Propiedades
Número CAS |
18297-22-8 |
|---|---|
Fórmula molecular |
C10H23NO3Si |
Peso molecular |
233.38 g/mol |
Nombre IUPAC |
2-(aziridin-1-yl)ethyl-triethoxysilane |
InChI |
InChI=1S/C10H23NO3Si/c1-4-12-15(13-5-2,14-6-3)10-9-11-7-8-11/h4-10H2,1-3H3 |
Clave InChI |
NODBPDRYGJHPDD-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCN1CC1)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


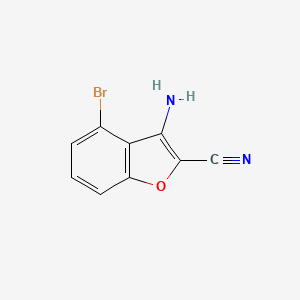

![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)
![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)

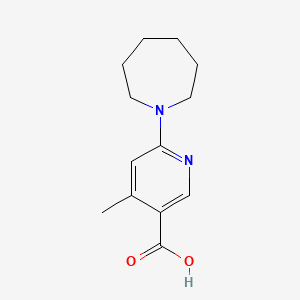
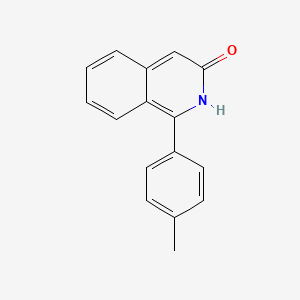
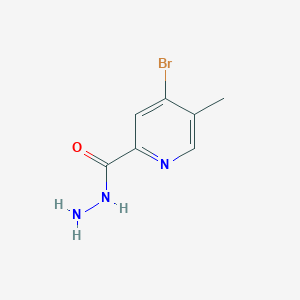
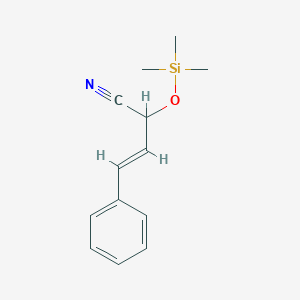


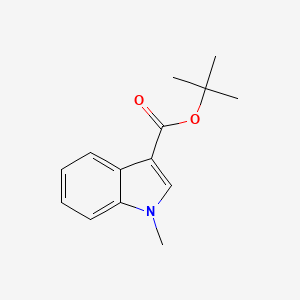
![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)
